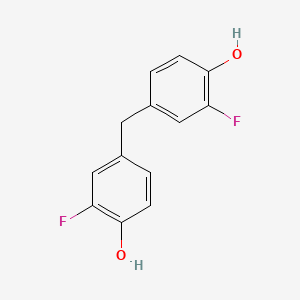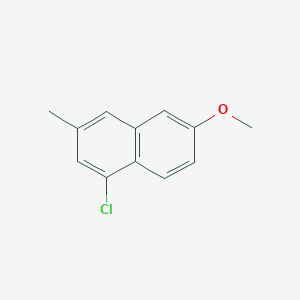![molecular formula C19H24O B14271612 1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene CAS No. 184476-14-0](/img/structure/B14271612.png)
1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene is an organic compound classified as an aromatic hydrocarbon It consists of a benzene ring substituted with a tert-butyl group and a 4-methoxyphenyl ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride . The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions: 1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sulfuric acid for nitration, iron(III) chloride for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various aromatic compounds.
Biology: Investigated for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, including fragrances and polymers.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the tert-butyl and methoxyphenyl groups influence the reactivity of the benzene ring. The presence of these substituents can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
tert-Butylbenzene: A simpler compound with only a tert-butyl group attached to the benzene ring.
4-tert-Butyl-1-(2,6-dimethylphenyl)-1H-1,2,3-triazole: Contains a tert-butyl group and a triazole moiety, showing different reactivity and applications.
Uniqueness: 1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene is unique due to the presence of both tert-butyl and methoxyphenyl groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
184476-14-0 |
|---|---|
Fórmula molecular |
C19H24O |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
1-tert-butyl-4-[2-(4-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C19H24O/c1-19(2,3)17-11-7-15(8-12-17)5-6-16-9-13-18(20-4)14-10-16/h7-14H,5-6H2,1-4H3 |
Clave InChI |
NEOOMLHWPQHWPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)CCC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14271531.png)
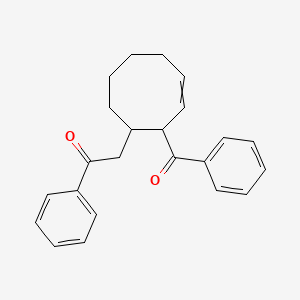
![9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde](/img/structure/B14271544.png)
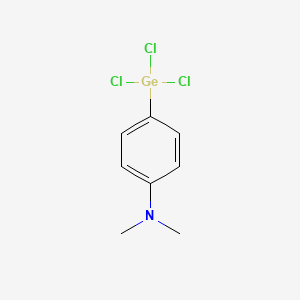

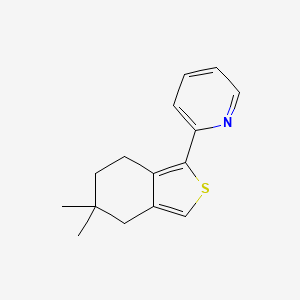
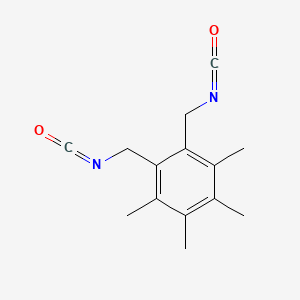

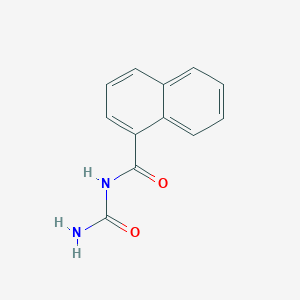
methanone](/img/structure/B14271570.png)
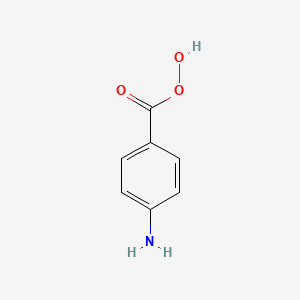
![2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol](/img/structure/B14271582.png)
